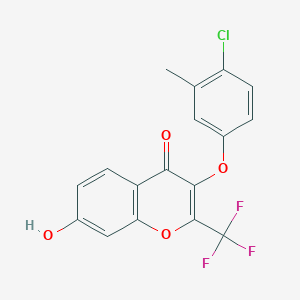

3-(4-Chloro-3-methylphenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one

説明

Molecular Formula: C₁₇H₁₀ClF₃O₄

Structural Features:

- A chromen-4-one core substituted with a 4-chloro-3-methylphenoxy group at position 3, a hydroxyl group at position 7, and a trifluoromethyl (-CF₃) group at position 2.

- SMILES: CC1=C(C=CC(=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)O)C(F)(F)F)Cl .

- Key Properties: Predicted Collision Cross Section (CCS) values range from 181.6–194.9 Ų for various adducts (e.g., [M+H]⁺, [M+Na]⁺) .

This compound lacks extensive literature or patent data, suggesting it is a novel or understudied derivative of the chromen-4-one family . Its structural uniqueness lies in the combination of electron-withdrawing groups (-CF₃, Cl) and a hydroxyl group, which may influence solubility, stability, and biological activity.

特性

IUPAC Name |

3-(4-chloro-3-methylphenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10ClF3O4/c1-8-6-10(3-5-12(8)18)24-15-14(23)11-4-2-9(22)7-13(11)25-16(15)17(19,20)21/h2-7,22H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYVHGNFEWBJZCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)O)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10ClF3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chloro-3-methylphenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one typically involves multiple steps, starting with the preparation of the core chromen-4-one structure. Key steps include:

Formation of the Chromen-4-one Core: This can be achieved through the cyclization of appropriate precursors, such as salicylaldehyde derivatives.

Introduction of the Trifluoromethyl Group: This is often done using trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Attachment of the Chloro-3-methylphenyl Group: This involves a substitution reaction where the phenol derivative is reacted with chloro-3-methylphenol under specific conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and green chemistry principles are often employed to minimize waste and improve yield.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often involving the hydroxyl group.

Reduction: Reduction reactions can target the trifluoromethyl group, although this is less common.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: Reduction reactions may use lithium aluminum hydride or other strong reducing agents.

Substitution: Substitution reactions typically use halogenating agents like thionyl chloride or phosphorus pentachloride.

Major Products Formed:

Oxidation Products: Hydroxylated derivatives of the chromen-4-one core.

Reduction Products: Reduced forms of the trifluoromethyl group.

Substitution Products: Chloro-substituted phenyl derivatives.

科学的研究の応用

This compound has a wide range of applications in scientific research:

Chemistry: It serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It is used in the study of enzyme inhibitors and receptor binding assays.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

作用機序

The mechanism by which 3-(4-Chloro-3-methylphenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one exerts its effects depends on its specific application. For example, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved would vary based on the biological system being studied.

類似化合物との比較

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Comparative Insights :

Neobavaisoflavone’s prenyl group contributes to antioxidant activity via increased radical scavenging, whereas the target compound’s -CF₃ may favor enzyme inhibition (e.g., kinases or cytochrome P450) .

Solubility and Stability :

- Hydroxyl groups (e.g., in Genistein and 7-hydroxy derivatives) improve water solubility but may reduce metabolic stability. The target compound’s 7-OH balances polarity, while -CF₃ and Cl enhance stability .

- Methoxy-substituted analogs (e.g., C₁₇H₁₃ClO₃) exhibit lower hydrogen-bonding capacity, reducing solubility but increasing bioavailability .

Structural and Crystallographic Differences: The target compound’s steric bulk from -CF₃ and chlorinated phenoxy may lead to distinct crystal packing compared to smaller derivatives like 2-(4-methylphenyl)-7-isopropoxy chromen-4-one, which relies on π-π interactions .

Therapeutic Potential: While 7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-chromen-4-one shows hypolipidemic effects , the target compound’s unique substituents may target different pathways (e.g., anti-inflammatory or anticancer) pending further study.

生物活性

3-(4-Chloro-3-methylphenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one, often referred to as a chromenone derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic properties, making it a subject of interest for researchers exploring novel pharmaceuticals.

Structure and Composition

The molecular formula of 3-(4-Chloro-3-methylphenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one is . Its structure features a chromenone backbone with specific functional groups that contribute to its biological activity.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 437.71 g/mol |

| Appearance | Solid |

| Solubility | Soluble in organic solvents |

| Hazard Classification | Acute Tox. 3 Oral |

Anticancer Activity

Recent studies have indicated that chromenone derivatives, including this compound, exhibit anticancer properties. Research has shown that they can inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated that this compound effectively reduced cell viability in breast cancer cells through apoptosis induction.

Mechanism of Action:

- Apoptosis Induction: The compound triggers intrinsic apoptotic pathways, leading to cell death.

- Cell Cycle Arrest: It causes G1 phase arrest in cancer cells, inhibiting their proliferation.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. In vitro tests revealed significant activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria.

Notable Findings:

- Minimum Inhibitory Concentration (MIC): The MIC values suggest potent antibacterial activity comparable to standard antibiotics.

- Mechanism: The exact mechanism remains under investigation but may involve disruption of bacterial cell membranes.

Anti-inflammatory Effects

The anti-inflammatory potential of 3-(4-Chloro-3-methylphenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one has been highlighted in preclinical models. It appears to inhibit pro-inflammatory cytokines and reduce inflammation markers in animal models.

Case Studies

-

Study on Anticancer Effects:

- Objective: Evaluate the anticancer activity against MCF-7 breast cancer cells.

- Results: A dose-dependent decrease in cell viability was observed, with significant apoptosis markers detected.

- Conclusion: The compound shows promise as a lead for developing anticancer agents.

-

Antimicrobial Evaluation:

- Objective: Assess the antimicrobial efficacy against E. coli and S. aureus.

- Results: Demonstrated significant inhibition at low concentrations.

- Conclusion: Potential for development into a new class of antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。